molecular formula C18H23N3O2S2 B2509307 N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1428373-67-4

N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2509307
CAS RN: 1428373-67-4
M. Wt: 377.52
InChI Key: NQAPKTOBACVJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further transformed into the desired products. For instance, in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, the intermediate 1-(phenylsulfonyl)piperidin-4-carbohydrazide is used to obtain the target compounds through reactions with various N-aralkyl/aryl substituted 2-bromoacetamides . This suggests that a similar approach could be used for the synthesis of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with piperidine rings has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined, revealing centrosymmetrically related cations and a supramolecular motif . These techniques could be applied to determine the molecular structure of this compound, providing insights into its three-dimensional conformation and potential supramolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the reactivity of similar compounds, such as those with piperidine and substituted amide groups, can be inferred. These compounds may undergo reactions typical of amides, such as hydrolysis, and the piperidine ring may be involved in various substitution reactions depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of structurally similar compounds. For instance, the solubility, melting point, and stability of the compound may be influenced by the presence of the piperidine ring and the substituted amide groups. The biological activity, such as antibacterial properties, has been observed in related compounds, suggesting that this compound may also exhibit such activities . Additionally, the antisecretory activity against gastric acid secretion has been reported for compounds with piperidinomethyl groups, indicating potential pharmacological applications .

Scientific Research Applications

Electronic Structure and Synthesis

  • The study of molecules like (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid reveals insights into their electronic structure, synthesis processes, and crystallographic characteristics. These compounds demonstrate significant O-H...O hydrogen bonds and weak C-H...O interactions, forming complex three-dimensional networks in crystal structures (V. Vrabel et al., 2014).

Anticancer Potential

  • Certain derivatives, including those related to piperidine, have been evaluated as promising anticancer agents. Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their subsequent evaluation indicate strong anticancer activities, suggesting the potential for further in vivo studies (A. Rehman et al., 2018).

Catalytic Applications

  • The compound has been identified as part of an effective catalyst system for Goldberg amidation, particularly with (hetero)aryl chlorides. This demonstrates its utility in facilitating reactions involving a range of aromatic and aliphatic primary amides, showing good to excellent yields (Subhadip De et al., 2017).

Corrosion Inhibition

  • Research on Schiff base compounds related to thiophene has shown promising results in corrosion inhibition on mild steel in acidic solutions. Studies indicate that these compounds can significantly reduce corrosion, offering potential applications in materials science and engineering (D. Daoud et al., 2014).

Synthesis and Characterization of Novel Derivatives

  • Efforts to synthesize and characterize new derivatives, including those with anticancer and antibacterial activities, highlight the compound's versatility in pharmaceutical research. This includes the development of molecules with improved potency against resistant strains of HIV-1, indicating significant therapeutic potential (Dongwei Kang et al., 2017).

properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAPKTOBACVJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.